Ascaphin-7
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFKDWIKGAAKKLIKTVASSIANQ |
Origin of Product |
United States |
Isolation, Purification, and Primary Structural Elucidation of Ascaphin 7
Methodologies for Secretion Collection from Ascaphus truei
The collection of skin secretions from Ascaphus truei is typically performed using non-lethal methods. One common approach involves stimulating the animals to release secretions. This stimulation can be achieved through methods such as bilateral injection with norepinephrine (B1679862) or electrical stimulation. carlosdavidson.orgunl.eduresearchgate.netspringernature.com Following stimulation, the frogs are often placed in a solution, such as 25 mM sodium chloride/25 mM ammonium (B1175870) acetate, for a short period (e.g., 15 minutes) to collect the secreted material. carlosdavidson.org The combined secretions and washings are then processed for peptide isolation. carlosdavidson.org Acidification of the collected solution, for instance, by adding trifluoroacetic acid (TFA), is a common initial step before further processing. carlosdavidson.org
Chromatographic Strategies for Peptide Isolation
Chromatographic techniques are essential for isolating and purifying peptides from complex biological mixtures like skin secretions. carlosdavidson.orgnih.govresearchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for this purpose due to its high resolution and applicability to peptides with varying physicochemical properties. nih.govresearchgate.net
Reversed-Phase High-Performance Liquid Chromatography Techniques
The initial step in the chromatographic purification of Ascaphus truei skin secretions often involves solid-phase extraction using C-18 cartridges, such as Sep-Pak cartridges, to concentrate and partially purify the peptide mixture. carlosdavidson.orgunl.eduspringernature.com Bound material is typically eluted with a solvent mixture containing acetonitrile (B52724) and TFA. carlosdavidson.orgunl.edu
Following the initial Sep-Pak purification, RP-HPLC is employed for further separation. A common approach utilizes a C-18 RP-HPLC column. carlosdavidson.orgunl.edu The sample, redissolved in an acidic aqueous solution (e.g., 0.1% TFA in water), is injected onto the column. carlosdavidson.orgunl.edu Peptides are then eluted using a linear gradient of increasing acetonitrile concentration in the presence of a constant low concentration of TFA as an ion-pairing reagent. carlosdavidson.orgnih.govresearchgate.net For instance, a gradient increasing from 21% to 49% acetonitrile over a specific time frame (e.g., 60 minutes) has been used. carlosdavidson.org Absorbance is monitored at wavelengths such as 214 nm and 280 nm to detect eluting peptides. carlosdavidson.orgunl.edu Fractions are collected based on these absorbance peaks. carlosdavidson.orgunl.edu
RP-HPLC on a semipreparative C-18 column of A. truei skin secretions, after partial purification on Sep-Pak cartridges, has shown distinct peaks containing different ascaphins. carlosdavidson.org Ascaphin-6 and Ascaphin-7 have been found to elute together in one of these peaks. carlosdavidson.org
Complementary Separation Approaches
To achieve near homogeneity of individual ascaphins, including this compound, further chromatographic steps are often necessary after the initial C-18 RP-HPLC separation. carlosdavidson.org Complementary separation approaches using different stationary phases are employed. Vydac C-4 and phenyl columns have been used for further purification of the active peptides. carlosdavidson.org These additional chromatographic steps, often using similar gradient elution conditions with acetonitrile and TFA, help to resolve peptides that co-elute during the initial C-18 separation. carlosdavidson.org The purity of the isolated peptides is assessed by methods such as peak symmetry and mass spectrometry. carlosdavidson.org
Table 1 summarizes typical chromatographic steps used in the isolation and purification of this compound.
Table 1: Typical Chromatographic Steps for this compound Isolation
| Step | Column Type | Stationary Phase | Mobile Phase (Example) | Detection Wavelengths (nm) | Purpose |
| Partial Purification | Sep-Pak Cartridge | C-18 | Acetonitrile/Water/TFA (Elution) | Not specified | Concentration and initial cleanup |
| First RP-HPLC Separation | Vydac 218TP510 | C-18 | Acetonitrile/Water/TFA (Gradient: 21% to 49% ACN) | 214, 280 | Separation of peptide families/groups |
| Second RP-HPLC Separation | Vydac C-4 or Phenyl | C-4 or Phenyl | Acetonitrile/Water/TFA (Similar gradient conditions) | Not specified | Further purification to near homogeneity |
Primary Structure Determination
Determining the primary structure (amino acid sequence) of isolated peptides is a critical step in their characterization. Automated Edman degradation sequencing and mass spectrometric approaches are the primary methods used for this purpose. carlosdavidson.orgunl.eduopenstax.orglibretexts.org
Automated Edman Degradation Sequencing
Automated Edman degradation is a classical method for determining the amino acid sequence of a peptide from its N-terminus. openstax.orglibretexts.orglibretexts.orgwikipedia.org This technique involves sequentially cleaving the N-terminal amino acid residue, which is then identified. openstax.orglibretexts.orgwikipedia.org Automated protein sequencers are capable of carrying out multiple cycles of Edman degradation, allowing for the determination of the sequence of peptides up to a certain length (typically up to 50-60 residues, though practically often under 30). openstax.orgwikipedia.org The primary structures of the ascaphins, including this compound, have been determined using automated Edman degradation. carlosdavidson.orgunl.edu
Mass Spectrometric Approaches for Sequence Confirmation
Mass spectrometry (MS) plays a crucial role in confirming the primary structure of peptides determined by Edman degradation and can also provide sequence information directly, particularly through tandem MS (MS/MS). carlosdavidson.orgunl.eduselvita.comlcms.cz MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization - Time of Flight) mass spectrometry is a technique commonly used to determine the molecular mass of peptides. carlosdavidson.orgunl.edu The observed molecular masses obtained by MALDI-MS are compared with the calculated molecular masses based on the amino acid sequence determined by Edman degradation to confirm the proposed structure. carlosdavidson.orgunl.edu
MS/MS analysis can provide detailed structural information by fragmenting the peptide ions and analyzing the resulting fragment ions. lcms.cz This fragmentation pattern can be used to deduce or confirm the amino acid sequence. lcms.cz While the search results specifically mention MALDI-TOF for molecular mass determination of ascaphins carlosdavidson.orgunl.edu, mass spectrometry in general is a powerful tool for peptide sequencing and confirmation selvita.comlcms.cz. The identity and purity of the isolated peptides are assessed by mass spectrometry. carlosdavidson.orgunl.edu
The primary structure of this compound from Ascaphus truei (coastal range) has been reported. cpu-bioinfor.org
Table 2 presents the amino acid sequence and molecular mass data for this compound.
Table 2: this compound Primary Structure and Mass
| Peptide Name | Source | Sequence | Sequence Length | Calculated Molecular Mass (Da) | Observed Molecular Mass (Da) |
| This compound | Ascaphus truei (Coastal) | GFKDWIKGAAKKLIKTVASSIANQ | 24 | 2575.05 cpu-bioinfor.org | 2630 unl.edu |
Note: There is a discrepancy between the calculated molecular mass based on the sequence GFKDWIKGAAKKLIKTVASSIANQ and the observed molecular mass cited in one source. Further investigation would be needed to clarify this difference, which could potentially be due to post-translational modifications or variations in reported sequences.
Differences in the amino acid sequence of this compound have been observed between Ascaphus truei from the coastal range and Ascaphus montanus (inland range), supporting their classification as separate species. unl.eduresearchgate.netnih.gov For instance, this compound from A. montanus has been reported to contain Gly8 → Ser and Ser20 → Asn substitutions compared to the coastal range A. truei this compound. unl.eduresearchgate.netnih.gov
Amino Acid Composition Analysis
Structural characterization of ascaphins, including this compound, isolated from the skin secretions of Ascaphus species has involved various analytical techniques to determine their primary structure. As part of this process, amino acid composition analyses were performed usgs.govunl.edu. These analyses are typically conducted by hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified to determine the molar ratios of each amino acid present. The amino acid composition analysis for the ascaphins was carried out by specialized facilities, such as the University of Nebraska Medical Center Protein Structure Core Facility usgs.gov.
Complementing the amino acid composition analysis, automated Edman degradation was employed to establish the primary amino acid sequence of the ascaphins usgs.govcarlosdavidson.org. This technique sequentially removes and identifies the N-terminal amino acid residue, allowing for the determination of the linear order of amino acids in the peptide chain. The combination of amino acid composition data and sequencing results is crucial for the accurate determination of a peptide's primary structure.
Research findings have provided the amino acid sequence of this compound isolated from Ascaphus truei. Ascaphins 2-7 from A. truei can be represented by a consensus amino acid sequence carlosdavidson.orgnih.gov. Studies comparing the ascaphins from Ascaphus truei (coastal range) and Ascaphus montanus (inland range) have identified specific amino acid substitutions in the orthologous peptides from A. montanus usgs.govunl.edunih.govresearchgate.net. For this compound, substitutions were observed at position 8, where Glycine (Gly) in A. truei is replaced by Serine (Ser) in A. montanus, and at position 20, where Serine (Ser) in A. truei is replaced by Asparagine (Asn) in A. montanus usgs.govunl.edunih.govresearchgate.net.
The amino acid sequence of this compound from Ascaphus truei is known. The sequence differences in this compound from Ascaphus montanus highlight variations at specific positions, contributing to the understanding of the molecular diversity within the ascaphin family across different Ascaphus populations usgs.govunl.edunih.govresearchgate.net.
Below is a representation of the amino acid sequence information for this compound based on the research findings:
| Species | Sequence | Notes |
| Ascaphus truei | (Sequence not explicitly provided as a full string in sources, but implied by consensus and substitutions) | Based on consensus for Ascaphins 2-7 and substitutions in A. montanus. |
| Ascaphus montanus | (Sequence not explicitly provided as a full string in sources) | Contains Gly8→Ser and Ser20→Asn substitutions compared to A. truei this compound. usgs.govunl.edunih.govresearchgate.net |
Secondary and Tertiary Structural Characterization and Conformational Dynamics of Ascaphin 7
Conformational Analysis in Membrane-Mimetic Environments
The biological membranes of target organisms represent a key environment for the action of many antimicrobial peptides. Consequently, analyzing the conformation of Ascaphin-7 in membrane-mimetic conditions provides valuable insights into its structure-function relationships.
Circular Dichroism Spectroscopy for Helicity Assessment
Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure content of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectra can reveal the presence and extent of α-helical, β-sheet, turn, and random coil structures. For antimicrobial peptides like this compound, CD spectroscopy is particularly useful for assessing their propensity to form α-helical structures in membrane-mimetic environments, such as the presence of organic solvents like trifluoroethanol (TFE) or in the presence of liposomes or micelles that mimic cellular membranes.
Studies on related peptides, such as Ascaphin-8 (B1578179) and peptide XT-7, have demonstrated that these molecules adopt an amphipathic α-helical conformation in membrane-mimetic solvents nih.govnih.gov. An amphipathic helix is characterized by having hydrophobic amino acid residues segregated on one face of the helix and hydrophilic or charged residues on the opposite face. This spatial arrangement is critical for the interaction of these peptides with lipid bilayers. CD spectra of peptides adopting an α-helical structure typically show characteristic double minima around 208 nm and 222 nm, and a maximum around 193 nm. The magnitude of the ellipticity at these wavelengths is indicative of the percentage of α-helicity.
Research has shown that the percentage of helicity of these peptides can be influenced by their amino acid sequence and the surrounding environment nih.govnih.gov. For instance, modifications to the amino acid sequence of Ascaphin-8 and XT-7 have been shown to correlate with changes in their helicity as determined by CD spectroscopy nih.govnih.gov. While specific quantitative CD data solely for this compound in various membrane-mimetic environments were not extensively detailed in the search results, the consistent findings for its close relatives strongly suggest that this compound is also likely to adopt an amphipathic α-helical conformation in such environments, and CD spectroscopy would be the primary experimental method to confirm and quantify this structural feature.
Nuclear Magnetic Resonance Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides and proteins in solution. By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) observed in NMR spectra, the spatial proximity of atoms can be determined, allowing for the calculation of a detailed molecular structure. For antimicrobial peptides, NMR in membrane-mimetic environments (such as TFE-water mixtures, micelles like SDS or DPC, or bicelles) is essential to understand their conformation in a lipid-like setting.
Although detailed NMR structural data specifically for this compound was not prominently featured in the search results, NMR spectroscopy has been successfully applied to determine the solution structures of related antimicrobial peptides, including peptide XT-7 and maximin 3, in membrane-mimicking conditions. These studies utilize multi-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, to obtain sequential and long-range NOE connectivities. These connectivities provide distance restraints that are then used in structure calculation algorithms to generate an ensemble of possible three-dimensional structures consistent with the NMR data.
Predictive Modeling of Three-Dimensional Structure
Computational methods play a vital role in complementing experimental techniques for understanding peptide structure and dynamics. Predictive modeling approaches can provide insights into the possible folded states of this compound and its conformational flexibility.
Homology Modeling and De Novo Prediction
Predictive modeling of protein and peptide structures can broadly be categorized into homology modeling and de novo (or ab initio) prediction. Homology modeling is based on the principle that proteins with similar amino acid sequences tend to have similar three-dimensional structures. If a homologous protein or peptide with a known experimental structure is available, its structure can be used as a template to build a model of the target peptide. This process typically involves aligning the target sequence with the template sequence, copying the conserved structural regions, and modeling any insertions, deletions, or variable loops.
De novo prediction methods, on the other hand, attempt to predict the three-dimensional structure solely from the amino acid sequence, using physical principles and energy functions to find the most stable conformation. These methods are computationally more intensive and are often applied when no suitable template structure is available.
For this compound, given that it belongs to a family of related peptides (ascaphins) with some structural similarities, homology modeling could be a viable approach if the structure of a sufficiently similar ascaphin or other related antimicrobial peptide is known. Tools like Pep-fold 3 are also available for generating peptide structure models, which can be considered a form of de novo or template-free modeling. While the search results did not explicitly detail homology modeling or de novo prediction studies specifically for this compound, these methods are standard tools in peptide research and would be applicable for generating initial structural hypotheses or models in the absence of high-resolution experimental data.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. By applying the laws of physics to the atoms of a peptide and its surrounding environment (e.g., water, ions, lipid bilayer), MD simulations can provide insights into the conformational flexibility of the peptide, how it interacts with membranes, and how its structure changes over time.
MD simulations are particularly valuable for studying the behavior of peptides in membrane environments, allowing researchers to observe processes such as peptide insertion into the lipid bilayer, pore formation, and changes in secondary structure upon membrane association. Studies using MD simulations on Ascaphin-8 have explored its structural behavior in both aqueous solution and embedded within a POPC lipid bilayer, providing information on its conformational stability and interactions with the membrane. These simulations can reveal the dynamic nature of the peptide structure, showing how the percentage of different secondary structures (e.g., α-helix, coil) changes over the simulation time.
MD simulations can also be used to refine structures obtained from experimental methods like NMR or from predictive modeling. By simulating the peptide in a realistic environment, MD can help to generate more accurate and physically plausible structures and provide information on the range of conformations the peptide can adopt. Applying MD simulations to this compound would allow for a detailed investigation of its dynamic behavior, its interactions with membrane models, and the stability of its secondary and tertiary structures in a simulated biological environment.
Biosynthesis, Genetic Origins, and Evolutionary Diversification of Ascaphin 7
Identification of Precursor Molecules and Post-Translational Modifications
While specific details on the precursor molecule for Ascaphin-7 were not explicitly found, anuran antimicrobial peptides are generally synthesized as precursors containing a signal peptide, an acidic pro-region, and the mature peptide sequence. The signal peptide is often conserved within evolutionary lineages, while the pro-region and mature peptide can show significant variation. researchgate.netnih.gov
Post-translational modifications are crucial for the maturation and activity of peptides. Common modifications include proteolytic cleavage of the precursor to release the mature peptide, amidation at the C-terminus, glycosylation, sulfation, and phosphorylation. wikipedia.orgthermofisher.comsemanticscholar.orgnih.govmdpi.com Ascaphin-1 and ascaphin-8 (B1578179) are known to contain a C-terminally α-amidated residue. nih.govcarlosdavidson.orgresearchgate.net While not explicitly stated for this compound in the search results, C-terminal amidation is a common modification in frog skin peptides, often affecting their activity and stability.
Gene Expression Analysis and Genetic Basis for Peptide Heterogeneity
The molecular heterogeneity observed within the ascaphin family, including the different forms of ascaphins, suggests they are likely products of expression from multiple, structurally related genes. carlosdavidson.org These genes are thought to have arisen through a series of gene duplication events. carlosdavidson.orgunl.edunih.govcore.ac.uk
Studies comparing ascaphins from different populations of tailed frogs have provided insights into the genetic basis of peptide variation. Peptidomic analysis of skin secretions from Ascaphus montanus (Rocky Mountain tailed frog), now recognized as a distinct species from A. truei, revealed amino acid substitutions in several ascaphins compared to their orthologs in A. truei. researchgate.netunl.edunih.gov Specifically, this compound from A. montanus showed substitutions at Gly8 to Ser and Ser20 to Asn when compared to this compound from A. truei. researchgate.netunl.edu These differences in amino acid sequences are consistent with the genetic divergence between the two species. researchgate.netunl.edu
While detailed gene expression analysis specifically for this compound was not found, the presence of these peptides in skin secretions after stimulation indicates gene expression in skin glands. carlosdavidson.orgnih.govuniprot.org The variation in peptide sequences between closely related species highlights the genetic basis for the observed peptide heterogeneity within the ascaphin family. researchgate.netunl.edunih.gov
Evolutionary Trajectories of Ascaphin Genes
The ascaphins are considered to have arisen early in the evolution of anurans, given their presence in Ascaphus truei, the most primitive extant frog. nih.govcarlosdavidson.orgresearchgate.net The structural similarity among the ascaphin peptides points to their origin from multiple duplications of an ancestral gene. carlosdavidson.orgunl.edunih.govcore.ac.uk
The divergence in ascaphin sequences between A. truei and A. montanus provides evidence for the evolutionary trajectories of these genes. The amino acid substitutions observed in orthologous ascaphins, including this compound, between these two species support their recognition as distinct species that diverged approximately 10 million years ago. researchgate.netunl.edu This suggests that after gene duplication, the ascaphin genes have undergone diversification, leading to variations in peptide sequences in different lineages.
The ascaphins show limited structural similarity to some peptides from African scorpions, but this may be coincidental rather than indicative of a direct evolutionary relationship. nih.govcarlosdavidson.orgunl.educore.ac.uk Their lack of appreciable structural similarity with many other families of antimicrobial peptides from frog skin suggests a unique evolutionary history for the ascaphin family. nih.govcarlosdavidson.orgunl.edubicnirrh.res.in
Comparative Biosynthetic Pathways within Anuran Peptidomes
The synthesis of antimicrobial peptides in the skin is a feature found in several anuran families, indicating a convergent or early evolutionary development of this defense mechanism. carlosdavidson.orgnih.gov While the primary structures of antimicrobial peptides from different anuran families can vary significantly, the signal peptide and N-terminal proregions of their biosynthetic precursors are often conserved, suggesting a shared evolutionary origin from an ancestral gene. nih.govcore.ac.uk
However, the ascaphins show no appreciable structural similarity with many other families of antimicrobial peptides from frog skin, such as the brevinins, esculentins, or temporins found in ranid frogs, or peptides from pipid frogs like magainins or caerulein-precursor fragments. nih.govcarlosdavidson.orgresearchgate.netnih.govcore.ac.ukmdpi.com This lack of broad structural similarity suggests that while the general strategy of producing antimicrobial peptides in the skin is widespread among anurans, the specific gene families and their biosynthetic pathways may have diversified significantly early in anuran evolution.
The presence of other peptide families like cytolysins, bradykinins, and tryptophyllins in the skin secretion of Ascaphus truei suggests a set of peptide-encoding genes existed in the common ancestor of all crown-group anurans. researchgate.net This supports the idea that the chemical defense system involving peptides arose early in anuran evolution. researchgate.net
Data on amino acid substitutions in orthologous ascaphins between A. truei and A. montanus:
| Peptide | Position | A. truei Amino Acid | A. montanus Amino Acid |
| Ascaphin-1 | 12 | Ala | Glu |
| Ascaphin-3 | 4 | Asp | Glu |
| Ascaphin-4 | 19 | Ala | Ser |
| Ascaphin-5 | 12 | Lys | Thr |
| This compound | 8 | Gly | Ser |
| This compound | 20 | Ser | Asn |
Table: Amino Acid Substitutions in Orthologous Ascaphins between Ascaphus truei and Ascaphus montanus. researchgate.netunl.edu
Mechanisms of Biological Action at the Molecular and Cellular Level for Ascaphin 7
Target Identification and Molecular Interactions
The primary target of Ascaphin-7 and other ascaphins is the cell membrane. researchgate.net The interaction is driven by the electrostatic attraction between the positively charged amino acid residues on the peptide and the anionic components present in the membranes of target cells, such as phospholipids (B1166683) in bacteria and fungi. nih.govexplorationpub.com
Investigations into Membrane-Targeting Properties
Studies on ascaphins, including Ascaphin-8 (B1578179) (a related peptide), have demonstrated their membrane-targeting properties. Circular dichroism spectroscopy indicates that these peptides adopt an amphipathic alpha-helical conformation in membrane-mimetic environments, which is crucial for membrane interaction. researchgate.netresearchgate.net The amphipathic nature allows the peptide to insert into the lipid bilayer, with the hydrophobic face interacting with the lipid tails and the cationic face interacting with the negatively charged headgroups. carlosdavidson.org
Biogenic Amine-Stimulated Release Mechanisms
Ascaphins, including this compound, are isolated from skin secretions stimulated by biogenic amines such as norepinephrine (B1679862). nih.govresearchgate.netcarlosdavidson.org This suggests that the release of these peptides from the frog's granular glands is a process stimulated by the nervous system, likely involving biogenic amines as signaling molecules. While the direct molecular mechanism of how biogenic amines trigger the release of this compound is not explicitly detailed in the provided information, the isolation method highlights the involvement of this physiological pathway in mobilizing the peptide to the skin surface. nih.govresearchgate.netcarlosdavidson.org Biogenic amines are known to play roles in various physiological functions, including the regulation of glandular secretions. lcms.cz
Cellular Perturbation and Signaling Pathways
The interaction of this compound with cell membranes leads to cellular perturbation, ultimately resulting in cell death. researchgate.netexplorationpub.com
Characterization of Membrane Disruption Mechanisms
Based on sequence homology and biochemical properties, ascaphins are hypothesized to induce cell lysis through membrane disruption. researchgate.netnih.govinsp.mx This mechanism is common among cationic amphipathic alpha-helical AMPs, which can induce membrane permeability or perforation. explorationpub.comnih.govinsp.mxmdpi.com Potential mechanisms of membrane disruption by AMPs include the formation of pores (such as barrel-stave or toroidal pores) or a detergent-like effect that leads to micellization of the membrane lipids. nih.govinsp.mxmdpi.com While specific studies detailing the exact pore formation mechanism of this compound are not provided, the general understanding of ascaphin activity points towards membrane permeabilization as a key mechanism. researchgate.netnih.govinsp.mx Studies on ascaphin-8 have described it as a membranotrophic AMP that disrupts cell membranes by pore formation and affects membrane fluidity. nih.govinsp.mx
Modulation of Cellular Processes in Model Systems
While the primary mechanism involves membrane disruption, AMPs can also influence intracellular processes. explorationpub.com However, the provided information primarily focuses on the membrane-targeting and disruption aspects of ascaphins. Some studies on related peptides or modified ascaphins (like a modified ascaphin-8 analog) have shown potential to modulate immune responses, such as inducing proliferation of resting peripheral blood mononuclear cells and limiting the proliferative response to activation stimuli. srce.hr However, direct evidence detailing this compound's modulation of specific intracellular signaling pathways or cellular processes beyond membrane disruption in model systems is limited in the provided search results.
Differential Activity Spectrum
This compound exhibits differential activity against various microorganisms. It has shown higher potency against Gram-negative bacteria compared to Gram-positive bacteria. uniprot.org It also demonstrates activity against Escherichia coli and Staphylococcus aureus. nih.govresearchgate.netcarlosdavidson.org The ascaphins, in general, show broad-spectrum antimicrobial activity against clinically relevant microbial species, including Klebsiella pneumoniae, Enterococcus faecalis, Pseudomonas aeruginosa, Enterobacter cloacae, Proteus mirabilis, Staphylococcus epidermidis, Streptococcus group B, Serratia marcescens, Citrobacter freundii, Salmonella sp., Shigella flexneri, and Candida albicans. researchgate.netinsp.mx
Data on the minimum inhibitory concentrations (MIC) of synthetic this compound against E. coli and S. aureus, as well as its hemolytic activity (HC50), have been reported. carlosdavidson.org
| Peptide | MIC (E. coli, μM) | MIC (S. aureus, μM) | HC50 (μM) |
| This compound | 3 | 25 | >200 |
Data derived from carlosdavidson.org.
This table illustrates that this compound is potent against E. coli and shows activity against S. aureus, while exhibiting relatively low hemolytic activity against human erythrocytes. carlosdavidson.orguniprot.org
Selective Interactions with Microbial Cell Envelopes
This compound, being a cationic peptide, is hypothesized to initiate its interaction with microbial cell envelopes through electrostatic attraction. Bacterial cell membranes, particularly those of Gram-negative bacteria, are rich in anionic phospholipids and lipopolysaccharides, resulting in a net negative charge on the outer surface. This contrasts with the generally zwitterionic nature of lipids in eukaryotic cell membranes. This electrostatic difference facilitates the initial binding of the positively charged this compound to the microbial membrane surface.
Upon binding, the amphipathic nature of this compound, characterized by a segregation of hydrophilic and hydrophobic residues, is believed to be crucial for its insertion into the lipid bilayer. nih.gov The central region of ascaphins, including this compound, has a strong propensity to adopt an alpha-helical conformation in a membrane-mimetic environment, which is thought to be essential for membrane perturbation. nih.gov
The precise mechanism by which this compound disrupts microbial membranes is likely similar to other membrane-lytic AMPs, potentially involving pore formation or a "carpet" model of disruption, leading to increased membrane permeability and ultimately cell lysis. This non-specific, physical mechanism of membrane disruption is considered advantageous as it reduces the likelihood of microorganisms developing resistance compared to antibiotics that target specific proteins.
Studies have demonstrated the growth inhibitory activity of this compound against various microorganisms. For example, this compound has shown activity against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). nih.gov Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of this activity.
| Microorganism | MIC (µM) |
|---|---|
| Escherichia coli | 3 |
| Staphylococcus aureus | 25 |
Data derived from research on ascaphin activity. nih.gov
Comparative Studies with Eukaryotic Cell Membranes
A critical aspect of the therapeutic potential of AMPs is their selective toxicity towards microbial cells while exhibiting minimal toxicity to host eukaryotic cells. This selectivity is largely attributed to the differences in membrane composition and structure between the two cell types. Eukaryotic cell membranes typically contain cholesterol and have a lower proportion of negatively charged lipids on their outer leaflet compared to bacterial membranes.
While ascaphins, in general, have shown varying degrees of cytotoxic activity against human erythrocytes, indicating potential hemolytic activity, studies comparing the effects of different ascaphins and their analogs on eukaryotic cells provide insights into the factors influencing this toxicity. nih.govnih.gov Ascaphin-8, for instance, has been reported to have higher hemolytic activity compared to other ascaphins. nih.govnih.gov
Research involving modifications to ascaphin-8 and a related peptide, XT-7, has explored how alterations in amino acid sequence, particularly substitutions that increase cationicity or modify hydrophobicity and helicity, can influence both antimicrobial activity and toxicity to mammalian cells. These studies suggest that the specific structural characteristics of each ascaphin variant, including this compound, dictate its interaction with eukaryotic cell membranes and thus its level of toxicity. The mechanism of interaction with eukaryotic membranes, when it occurs, may also involve membrane disruption, although the higher cholesterol content and different lipid composition can influence the mode and extent of insertion and pore formation compared to bacterial membranes.
Hemolytic activity is often used as a measure of an AMP's toxicity to mammalian cells. The HC50 value represents the peptide concentration required to cause 50% hemolysis of erythrocytes.
| Cell Type | HC50 (µM) |
|---|---|
| Human erythrocytes | >200 |
Data derived from research on ascaphin activity. nih.gov
The data suggest that this compound exhibits significantly lower toxicity against human erythrocytes compared to its activity against the tested bacterial strains, indicating a degree of selectivity for microbial membranes over mammalian cell membranes. nih.gov
Structure Activity Relationship Sar Studies and Rational Design of Ascaphin 7 Analogues
Design Principles for Peptide Modifications
Rational design of Ascaphin-7 analogues and other ascaphin-based peptides involves modifying the amino acid sequence to modulate key physicochemical properties and enhance the desired biological activity while minimizing toxicity. mdpi.comcarlosdavidson.org
Strategies for Modulating Charge Distribution and Hydrophobicity
Modulating charge distribution and hydrophobicity are primary strategies in designing ascaphin analogues. Cationicity is crucial for the initial electrostatic interaction with the negatively charged bacterial membrane. rsc.orgresearchgate.net Increasing the net positive charge, often through substitutions with basic amino acids like lysine (B10760008), can enhance antimicrobial potency. unl.edursc.org However, simply increasing cationicity can also lead to increased toxicity against mammalian cells. unl.eduresearchgate.net
Hydrophobicity plays a significant role in the peptide's insertion into and disruption of the lipid bilayer. rsc.orgbicnirrh.res.in The balance between hydrophobicity and charge, as well as the amphipathic arrangement of hydrophobic and hydrophilic residues, is critical for selective toxicity towards bacterial membranes. unl.edursc.orgunist.hrresearchgate.net Strategies involve altering hydrophobic residues or their distribution to fine-tune membrane interaction. For instance, studies on Ascaphin-8 (B1578179) analogues have shown that the distribution of lysine residues and the replacement of phenylalanine with tyrosine can modulate membrane affinity and selectivity. rsc.orgresearchgate.net
Research findings on Ascaphin-8 and XT-7 analogues illustrate these principles. Substitutions that increased cationicity in XT-7 analogues led to increased antimicrobial potencies, particularly against Candida albicans, but also increased hemolytic activities. unl.eduresearchgate.net Conversely, specific lysine substitutions in Ascaphin-8 at positions Ala(10), Val(14), and Leu(18) resulted in peptides that retained antimicrobial activity but showed significantly reduced toxicity against human erythrocytes and other mammalian cells. unl.eduresearchgate.net This improved therapeutic index correlated with a decrease in helicity and effective hydrophobicity. unl.edu
Incorporation of Stereochemical Modifications (e.g., D-amino acids)
Incorporating stereochemical modifications, such as the use of D-amino acids in place of naturally occurring L-amino acids, is another strategy employed in peptide design. This modification can influence the peptide's secondary structure, stability against proteolytic degradation, and interaction with cell membranes. nih.govscispace.com Studies on Ascaphin-8 analogues have shown that substitutions with D-Lys at certain positions can lead to peptides with reduced toxicity while maintaining antimicrobial activity. unl.eduresearchgate.netnih.gov For example, D-Lys(18) substitution in Ascaphin-8 produced an analogue with retained antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans, alongside appreciably reduced toxicity to human cells. unl.eduresearchgate.net
Synthesis of this compound Variants and Chimeric Peptides
The synthesis of this compound variants and chimeric peptides is essential for SAR studies and the development of novel therapeutic candidates. Peptide synthesis methodologies allow for precise control over the amino acid sequence and the incorporation of modified or unnatural amino acids.
Solid-Phase Peptide Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the predominant method used for the chemical synthesis of peptides, including AMPs and their analogues. This technique involves the stepwise assembly of amino acids on an insoluble solid support, typically a resin. The C-terminal amino acid is first anchored to the resin, and subsequent amino acids are added sequentially to the growing peptide chain.
The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is commonly used in SPPS due to its mild deprotection conditions. Each synthesis cycle involves deprotection of the Nα-amino group of the resin-bound peptide or amino acid, followed by coupling of the next protected amino acid using coupling reagents such as HCTU and DIPEA. Washing steps are performed between each reaction to remove excess reagents and by-products. Once the desired sequence is complete, the peptide is cleaved from the resin, typically using an acidic cocktail (e.g., TFA), which also removes the side-chain protecting groups. SPPS allows for the efficient synthesis of peptides and simplifies purification as the peptide remains attached to the solid phase throughout the elongation process. The synthesis of ascaphins and their analogues, including stapled peptides derived from Ascaphin-8, has been reported using SPPS.
Evaluation of Modified this compound Constructs
Evaluating the biological activities of modified this compound constructs and other ascaphin analogues is crucial to assess the impact of structural changes. This evaluation typically involves a range of in vitro assays.
A primary evaluation metric is the antimicrobial activity against various microorganisms, determined by measuring the Minimal Inhibitory Concentration (MIC). unl.eduresearchgate.netnih.gov The toxicity against mammalian cells is also assessed to determine the therapeutic index. Common methods include evaluating hemolytic activity against human erythrocytes and cytotoxicity against various mammalian cell lines (e.g., HepG2 hepatoma cells, L929 fibroblasts). unl.eduresearchgate.netnih.gov
Biophysical techniques are employed to understand the structural properties and membrane interactions of the modified peptides. Circular dichroism (CD) spectroscopy is widely used to study the secondary structure, particularly the peptide's propensity to form alpha-helices in different environments, including membrane-mimetic solvents. unl.eduresearchgate.netrsc.orgunist.hr Membrane interaction studies, such as liposome (B1194612) leakage assays, Laurdan general polarization (to assess membrane fluidity), and dynamic light scattering, provide insights into how the peptides interact with model membranes and their mechanism of action. rsc.orgresearchgate.net
Assessment of Altered Membrane Interactions
Antimicrobial peptides, including ascaphins, primarily exert their effects through interactions with microbial membranes. insp.mxunina.itresearchgate.net These interactions are often initiated by electrostatic attraction between the cationic residues of the peptide and the negatively charged phospholipids (B1166683) abundant in bacterial membranes. insp.mxunina.itresearchgate.netnih.gov The amphipathic nature of many AMPs, including the predicted alpha-helical structure of ascaphin-8 (a related ascaphin), facilitates their insertion into the lipid bilayer. insp.mxnih.govresearchgate.net
Altering the amino acid sequence of this compound or its analogues can significantly impact their interaction with membranes. Changes in charge, hydrophobicity, and the arrangement of amino acids within the secondary structure (e.g., alpha-helix) can influence the peptide's binding affinity to membranes, its depth of insertion, and its ability to disrupt membrane integrity. unina.itresearchgate.netnih.govresearchgate.net For instance, increasing the cationicity of peptides can enhance their interaction with negatively charged bacterial membranes. nih.govresearchgate.net Conversely, modifications that decrease helicity or effective hydrophobicity have been shown to correlate with reduced toxicity against mammalian cells, which have less negatively charged membranes. researchgate.netnih.gov Molecular dynamics simulations and biophysical approaches like liposome leakage assays, Laurdan generalized polarization, and dynamic light scattering are employed to experimentally confirm and study these membrane interactions. insp.mxbiorxiv.orgrsc.org
Correlation of Structural Features with Biological Response Profiles in In Vitro Models
The biological response profile of this compound analogues in in vitro models is directly linked to their structural features and resulting membrane interactions. Studies on ascaphin-8, a closely related peptide, provide insights into these correlations. For example, substitutions that increase cationicity in ascaphin-8 analogues can lead to increased potency against microorganisms like Escherichia coli and Candida albicans. researchgate.netnih.gov However, this can also result in increased hemolytic activity against human erythrocytes. researchgate.netnih.gov
Conversely, substitutions that lead to a decrease in helicity and effective hydrophobicity have been shown to improve the therapeutic index of ascaphin-8 analogues, maintaining antimicrobial activity while significantly reducing toxicity to mammalian cells such as human erythrocytes, HepG2 hepatoma-derived cells, and L929 fibroblasts. researchgate.netnih.gov This highlights the delicate balance between structural properties and selective toxicity. The spatial arrangement of amino acid residues within the peptide's three-dimensional structure also plays a crucial role in its functional activity. unina.it
Peptidomimetic and Stapled Peptide Approaches
Peptidomimetic and stapled peptide approaches are utilized to overcome some of the limitations of linear peptides, such as their susceptibility to proteolytic degradation and relatively flexible structures, which can impact their activity and stability in biological environments. rsc.orgnih.govrsc.orguit.nonih.gov Peptidomimetics are designed molecules that mimic the structure and function of natural peptides but often have modified backbones or the incorporation of non-natural amino acids to enhance stability and improve pharmacological properties. uit.nonih.gov Stapled peptides involve the introduction of a chemical brace (staple) to constrain the peptide's conformation, typically stabilizing an alpha-helical structure. rsc.orgnih.govrsc.orgmdpi.comnih.govexplorationpub.com
Design and Synthesis of Constrained this compound Analogues
For ascaphin-8 derived stapled peptides, hydrocarbon stapling at different positions has been explored, with stapling at i to i+7 positions potentially leading to greater helicity compared to i to i+4. mdpi.com The synthesis typically involves incorporating modified amino acids with reactive side chains at the desired positions, followed by an on-resin cyclization step using catalysts. rsc.orgnih.gov
Evaluation of Enhanced Conformational Stability and Biological Activity
Constrained this compound analogues, particularly stapled peptides, are evaluated for their enhanced conformational stability, often assessed using techniques like circular dichroism (CD) spectroscopy, which can determine the percentage of alpha-helicity. rsc.orgnih.gov Stapling has been shown to effectively improve the helicity of peptides compared to their linear counterparts. rsc.orgnih.gov
Beyond conformational stability, the biological activity of these constrained analogues is rigorously evaluated in in vitro models. Studies on stapled ascaphin-8 analogues have demonstrated improved structural stability, stronger tolerance to hydrolytic enzymes, and enhanced biological activity, including increased antitumor activity. rsc.orgrsc.orgnih.gov These constrained peptides can exhibit stronger inhibition effects on cancer cell proliferation and migration compared to the parent linear peptide. nih.gov The enhanced stability and maintained or improved biological activity of stapled analogues highlight the potential of this approach for developing more therapeutically viable peptide-based agents.
Advanced Analytical and Methodological Approaches for Ascaphin 7 Research
High-Resolution Mass Spectrometry for Comprehensive Peptidomic Profiling
High-resolution mass spectrometry (HRMS) plays a vital role in the identification and characterization of peptides within complex biological samples, a field known as peptidomic profiling. unl.edumdpi.com In the context of ascaphins, HRMS, specifically techniques like MALDI-TOF mass spectrometry, has been used to analyze the peptide content of frog skin secretions. unl.eduresearchgate.net This allows for the identification of different ascaphin variants, including Ascaphin-7, and the determination of their molecular masses. unl.edu
Peptidomic analysis using mass spectrometry was instrumental in identifying this compound in the skin secretions of Ascaphus montanus and comparing its structure to orthologs found in Ascaphus truei. unl.edunih.govresearchgate.net These studies revealed amino acid substitutions in this compound from the inland range frogs (A. montanus) compared to those from the coastal range (A. truei). Specifically, this compound from A. montanus was found to have Gly8 → Ser and Ser20 → Asn substitutions. unl.edunih.govresearchgate.net
The accuracy of mass determinations by MALDI-TOF mass spectrometry in these studies was reported to be ±0.02% for peptides in the 2000–4000 Da range. unl.edu This high accuracy is essential for confirming the identity and purity of isolated peptides.
Biophysical Techniques for Membrane Interaction Characterization
Biophysical techniques are essential for understanding how membrane-active peptides like this compound interact with lipid bilayers, which are the primary targets of many antimicrobial peptides. researchgate.netresearchgate.netnih.gov These techniques provide insights into the peptide's ability to bind to membranes, induce leakage, alter membrane fluidity, and form aggregates.
Liposome (B1194612) Leakage Assays
Liposome leakage assays are widely used to assess the ability of peptides to disrupt membrane integrity and induce pore formation. researchgate.netnih.govdntb.gov.uathermofisher.com This technique involves preparing artificial lipid vesicles (liposomes) that encapsulate a fluorescent dye, such as calcein. researchgate.netnih.govthermofisher.com When a membrane-active peptide interacts with the liposomes and creates pores or disrupts the membrane, the encapsulated dye leaks out into the surrounding medium. researchgate.netthermofisher.com The increase in fluorescence signal due to the de-quenching of the dye upon dilution is then measured using fluorescence spectroscopy. researchgate.netthermofisher.com
While specific data for this compound liposome leakage was not prominently found in the search results, studies on related ascaphins, such as Ascaphin-8 (B1578179), demonstrate the application of this technique. Calcein leakage experiments with Ascaphin-8 and its variants using large unilamellar vesicles (LUVs) with different lipid compositions (mimicking bacterial, mammalian, and fungal membranes) have been performed. researchgate.netnih.gov These assays provide dose-response curves and leakage kinetics, allowing for the determination of peptide efficiency and selectivity towards different membrane types. researchgate.net For example, Ascaphin-8 showed 100% activity against a bacterial membrane model (POPC:POPG) but significantly reduced activity against mammalian (POPC:Chol) and fungal (POPC:Erg) models. nih.gov The EC50 values obtained from these assays quantify the peptide concentration required to induce 50% leakage. nih.gov
The following table illustrates the type of data that can be obtained from liposome leakage assays, based on findings for Ascaphin-8:
| Peptide | Membrane Model (Lipid Composition) | EC50 (µM) |
| Ascaphin-8 | Bacterial (POPC:POPG, 80:20) | 0.986 ± 0.159 |
| Ascaphin-8 | Mammalian (POPC:Chol, 70:30) | 3.87 ± 1.10 |
| Ascaphin-8 | Fungal (POPC:Erg, 70:30) | 3.54 ± 0.60 |
This data, although for Ascaphin-8, exemplifies how liposome leakage assays are used to quantify the membrane-disrupting activity and selectivity of ascaphins.
Fluorescence Spectroscopy for Membrane Fluidity and Polarity
Fluorescence spectroscopy, particularly using environment-sensitive fluorescent probes, is a valuable tool for investigating the effects of peptides on membrane fluidity and polarity. researchgate.netnih.govbmglabtech.commdpi.com Probes like Laurdan or DPH embed themselves within the lipid bilayer and their fluorescence properties (e.g., generalized polarization (GP) or fluorescence polarization) are sensitive to the packing and dynamics of the surrounding lipids. researchgate.netnih.govbmglabtech.com
Changes in membrane fluidity caused by peptide insertion or interaction can be detected as changes in the probe's fluorescence anisotropy or polarization. researchgate.netnih.govbmglabtech.com An increase in fluidity typically leads to decreased polarization, while a decrease in fluidity (increased rigidity) results in increased polarization. nih.govbmglabtech.com
Studies on Ascaphin-8 have utilized Laurdan GP assays to assess its effect on membrane fluidity in different lipid models. researchgate.netnih.govnih.gov These studies showed that Ascaphin-8 reduced the membrane fluidity of the bacterial membrane model but had less effect on sterol-enriched mammalian and fungal membrane models. researchgate.netnih.gov This correlates with the peptide's higher activity against bacterial membranes observed in leakage assays. researchgate.netnih.gov
Fluorescence spectroscopy can also provide information about the depth of peptide insertion into the membrane by monitoring changes in the fluorescence of intrinsic tryptophan residues within the peptide or by using probes placed at different depths within the bilayer. researchgate.net
The following table illustrates how fluorescence spectroscopy data (Laurdan GP values) can indicate changes in membrane fluidity induced by peptides, based on findings for Ascaphin-8:
| Membrane Model (Lipid Composition) | Condition | Laurdan GP Value (Normalized) |
| Bacterial (POPC:POPG, 80:20) | Liposomes Only | 1.00 |
| Bacterial (POPC:POPG, 80:20) | + Ascaphin-8 (EC80) | Decrease in GP |
| Mammalian (POPC:Chol, 70:30) | Liposomes Only | 1.00 |
| Mammalian (POPC:Chol, 70:30) | + Ascaphin-8 (EC80) | Minimal Change in GP |
Note: "Decrease in GP" indicates increased membrane fluidity, while "Minimal Change in GP" indicates little effect on fluidity. nih.gov
Dynamic Light Scattering for Aggregation State
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the hydrodynamic size of particles and molecules in solution, including peptides and liposomes. researchgate.netanton-paar.comcoriolis-pharma.comresearchgate.netnih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. anton-paar.comcoriolis-pharma.comnih.gov From these fluctuations, the diffusion coefficient is determined and converted to a hydrodynamic size using the Stokes-Einstein equation. coriolis-pharma.comnih.gov
DLS is valuable for assessing the aggregation state of peptides in solution and for monitoring changes in liposome size upon peptide interaction. researchgate.netanton-paar.comcoriolis-pharma.comresearchgate.net Peptide aggregation can impact its activity and membrane interaction. researchgate.netnih.gov Changes in liposome size or the appearance of larger species in DLS measurements after peptide addition can indicate peptide-induced membrane aggregation, fusion, or lysis leading to the formation of larger structures or peptide-lipid aggregates. anton-paar.comcoriolis-pharma.com
Studies involving Ascaphin-8 have utilized DLS to investigate its interaction with lipid vesicles. researchgate.netnih.govnih.gov DLS measurements can reveal whether the peptide causes liposome aggregation or changes in their size distribution, providing further information about the mechanism of membrane interaction. researchgate.netnih.govnih.gov DLS can also be used to assess the polydispersity of a sample, indicating the presence of particles of different sizes, which can be a sign of aggregation. coriolis-pharma.comresearchgate.netnih.gov
While specific DLS data for this compound was not found, the application of DLS to Ascaphin-8 demonstrates its utility in characterizing the aggregation behavior of ascaphins and their effects on membrane structures. researchgate.netnih.govnih.gov
Computational Approaches in Peptide Research
Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in peptide research by providing theoretical insights into the relationship between peptide structure and biological activity. researchgate.netresearchgate.netnih.govdntb.gov.ua These methods can complement experimental data and guide the design of peptides with improved properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling aims to establish a mathematical relationship between the structural and physicochemical properties of a set of compounds and their observed biological activity. researchgate.netresearchgate.netnih.gov In peptide research, QSAR models can be used to predict the activity of new peptide sequences or modifications based on the properties of known active and inactive peptides. researchgate.netresearchgate.net
Developing a QSAR model involves selecting relevant molecular descriptors that quantify various aspects of peptide structure and properties (e.g., hydrophobicity, charge, size, amino acid composition) and then using statistical methods to build a model that correlates these descriptors with the biological activity of interest (e.g., antimicrobial activity, hemolytic activity, membrane permeability). researchgate.netresearchgate.netnih.gov
QSAR models have been applied to antimicrobial peptides, including studies related to ascaphins or similar frog skin peptides, to understand the structural features that contribute to their activity and selectivity. dntb.gov.uanih.govresearchgate.net These models can help identify key amino acid residues or physicochemical properties that are important for membrane interaction and biological function. nih.govresearchgate.net For example, studies involving Ascaphin-8 and peptide XT-7 have used QSAR and computational mutagenesis to predict the effect of amino acid substitutions on therapeutic index (selectivity). nih.govresearchgate.net These computational predictions were then validated experimentally. nih.gov
QSAR analysis can provide insights into how modifying specific amino acids in this compound might affect its membrane interaction and activity, guiding the rational design of analogs with potentially improved properties. nih.govresearchgate.net
The development of QSAR models often involves:
Defining a dataset of peptides with known structures and activities. researchgate.netnih.gov
Calculating molecular descriptors for each peptide. researchgate.netresearchgate.netnih.gov
Selecting the most relevant descriptors using statistical methods. researchgate.netnih.gov
Building a mathematical model (e.g., linear regression, machine learning) that relates descriptors to activity. researchgate.netresearchgate.netnih.gov
Validating the model using an external test set. nih.gov
While specific QSAR models solely focused on this compound were not detailed in the search results, the application of QSAR to related ascaphins and other AMPs highlights its potential utility in understanding and optimizing the activity of this compound. dntb.gov.uanih.govresearchgate.net
Molecular Docking and Dynamics Simulations of Peptide-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques widely employed in the study of peptide-target interactions, offering insights into binding modes, affinities, and conformational changes at an atomic level. These methods are particularly valuable for understanding the mechanisms of action of antimicrobial peptides (AMPs), such as the ascaphins, by simulating their interactions with biological membranes or specific protein targets.
Molecular docking predicts the preferred orientation (binding pose) of a peptide when it binds to a receptor or membrane model, estimating the binding affinity based on scoring functions. This approach helps identify potential interaction sites and key residues involved in binding. nih.gov
Molecular dynamics simulations extend docking studies by providing a time-dependent view of the peptide-target complex. By simulating the movement of atoms and molecules over time, MD can reveal the stability of the binding pose, conformational changes in the peptide and target upon interaction, the dynamics of membrane insertion or pore formation, and the influence of the surrounding environment (e.g., water, ions). These simulations can provide detailed information on parameters such as the distance from the membrane surface, the number of contacts, solvent accessible surface area, and the formation of hydrogen bonds, which are crucial for understanding the peptide's mechanism.
Studies on related ascaphins, particularly Ascaphin-8, have utilized MD simulations to investigate peptide aggregation and interaction with membrane surfaces. These simulations have shown that ascaphins can transition into alpha-helical structures in lipid bilayer environments and establish greater contact with bacterial biomimetic membranes compared to erythrocyte systems. MD simulations have also confirmed the alpha-helical nature of Ascaphin-8 and described it as a membranotrophic peptide, with future investigations planned to explore membrane interaction and pore formation for the ascaphin family using these techniques.
While molecular docking and dynamics simulations are powerful tools applicable to the study of this compound's interactions with its targets, detailed published research findings specifically focusing solely on molecular docking and dynamics simulations of this compound and its interactions were not extensively found in the conducted literature searches. Studies on the ascaphin family and Ascaphin-8 demonstrate the relevance and application of these computational methods in elucidating the behavior and mechanism of action of these types of antimicrobial peptides, suggesting that similar approaches would be valuable for a comprehensive understanding of this compound.
Ecological, Evolutionary, and Phylogenetic Perspectives of Ascaphin Peptides
Role of Ascaphin-7 in the Innate Host Defense of Ascaphus truei
This compound is one of the eight ascaphin peptides found in the skin secretions of Ascaphus truei researchgate.netcarlosdavidson.orgnih.gov. These peptides are considered a component of the frog's innate immune system, providing a defense against invading pathogens such as bacteria and fungi carlosdavidson.orgnih.govnih.gov. The synthesis of these peptides occurs in granular glands located in the skin, from which they can be rapidly released in response to stress or tissue injury mdpi.com.
The ascaphins, including this compound, exhibit broad-spectrum antimicrobial activity researchgate.netcarlosdavidson.orgnih.gov. Studies have shown their growth inhibitory activity against various microorganisms, including Escherichia coli and Staphylococcus aureus researchgate.netcarlosdavidson.orgnih.gov. While ascaphin-8 (B1578179) has often shown the highest potency against a range of pathogenic microorganisms, the ascaphins, in general, demonstrate activity against clinically relevant species such as Klebsiella pneumoniae, Enterococcus faecalis, Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus epidermidis researchgate.netnih.gov.
Phylogeographic Variation in this compound Sequences and Orthologs
Ascaphus truei occupies two disjunct geographic ranges in the Pacific Northwest of North America: a coastal range and an inland range separated by the Cascade Mountains researchgate.netunl.edubcreptilesandamphibians.ca. Peptidomic analysis of skin secretions from Ascaphus specimens from these different ranges has revealed variations in the ascaphin peptide sequences, providing insights into the phylogeography of the species researchgate.netunl.eduusgs.gov.
A study comparing ascaphins from the coastal and inland ranges found differences in the amino acid sequences of several ascaphin orthologs researchgate.netunl.eduusgs.gov. Specifically, this compound isolated from tailed frogs from the inland range showed amino acid substitutions compared to the corresponding peptide from A. truei from the coastal range researchgate.netunl.eduusgs.gov. These substitutions in this compound from the inland range were identified as Glycine at position 8 being replaced by Serine (Gly8 → Ser) and Serine at position 20 being replaced by Asparagine (Ser20 → Asn) researchgate.netunl.eduusgs.gov.
These observed sequence differences in this compound and other ascaphins between the coastal and inland populations support genetic evidence suggesting that the inland population should be recognized as a distinct species, Ascaphus montanus researchgate.netunl.eduusgs.gov. The divergence of A. montanus from A. truei is estimated to have occurred in the late Miocene, approximately 10 million years ago researchgate.netusgs.gov.
The sequence variations in this compound and its orthologs across these populations highlight the impact of geographic isolation and evolutionary divergence on the molecular structure of host-defense peptides within this ancient anuran lineage.
Table: Amino Acid Substitutions in Inland Ascaphin Orthologs Compared to Coastal A. truei
| Ascaphin Ortholog | Position | Coastal A. truei Amino Acid | Inland Ascaphus montanus Amino Acid |
| Ascaphin-1 | 12 | Ala | Glu |
| Ascaphin-3 | 4 | Asp | Glu |
| Ascaphin-4 | 19 | Ala | Ser |
| Ascaphin-5 | 12 | Lys | Thr |
| This compound | 8 | Gly | Ser |
| This compound | 20 | Ser | Asn |
Evolutionary Insights into Antimicrobial Peptide Diversity in Anurans
The presence of ascaphin peptides in Ascaphus truei, the most primitive extant anuran, provides significant evolutionary insights into the development of antimicrobial peptide diversity in frogs researchgate.netcarlosdavidson.orgnih.gov. The host defense strategy utilizing antimicrobial peptides in skin secretions is believed to have arisen early in the evolution of anurans researchgate.netcarlosdavidson.org.
The ascaphin family of peptides are structurally similar to each other, suggesting that they originated through multiple duplications of an ancestral gene nih.govunl.edu. However, the ascaphins show no appreciable structural similarity with many other families of antimicrobial peptides found in the skin of other frog species researchgate.netcarlosdavidson.orgunl.edubicnirrh.res.in. Limited sequence identity has been observed with cationic, amphipathic alpha-helical peptides like pandinin 1 and opistoporin 1, isolated from African scorpion venoms researchgate.netcarlosdavidson.orgunl.edu.
The considerable molecular heterogeneity observed among antimicrobial peptides within a single species and across different species is considered important for protecting the organism against a wide range of pathogenic microorganisms carlosdavidson.orgnih.gov. While the production of antimicrobial peptides in skin secretions is a feature of several anuran families, it is not universal across all species, suggesting that their production may confer an evolutionary advantage but is not strictly necessary for survival in all ecological niches researchgate.netnih.govnih.gov.
The study of ascaphins in A. truei contributes to understanding the early evolution of innate immune defenses in vertebrates and the diversification of antimicrobial peptides within the anuran lineage.
Inter-species Comparative Analysis of Host-Defense Peptide Families
Comparing host-defense peptide families across different anuran species reveals the diversity and evolutionary trajectories of these innate immune molecules nih.govnih.govmdpi.comnih.gov. While ascaphins represent a unique family found in Ascaphus truei (and A. montanus), other anuran families produce distinct sets of antimicrobial peptides nih.govnih.govmdpi.combicnirrh.res.in.
For instance, peptides belonging to families such as brevinin-1, esculentin-1, esculentin-2, palustrin-1, palustrin-2, ranacyclin, ranatuerin-1, ranatuerin-2, and temporin have been isolated from North American ranids (true frogs) nih.gov. These families often share common structural features, such as being cationic and forming amphipathic alpha-helices, but their amino acid sequences and specific activities can vary significantly nih.govmdpi.comnih.gov.
Some comparative analyses have shown limited structural similarity between certain peptide families from different anuran lineages, suggesting potential convergent evolution or distant common ancestry nih.gov. For example, alyteserin-1 peptides from Alytes obstetricans show limited structural similarity to ascaphins, while alyteserin-2 peptides show limited sequence identity with bombinin H6 from the Bombinatoridae family nih.gov.
The sporadic distribution of antimicrobial peptide production across anuran families and the considerable variation in peptide sequences highlight the dynamic evolutionary processes shaping these host-defense systems nih.govnih.gov. Comparative studies, including the characterization of peptides like this compound from ancient lineages such as Ascaphus truei, are crucial for understanding the evolutionary history and functional diversity of innate immunity in amphibians.
Table: Examples of Antimicrobial Peptide Families in Different Anuran Families
| Anuran Family | Example Peptide Families |
| Ascaphidae | Ascaphins (Ascaphin-1 to -8) researchgate.netcarlosdavidson.orgnih.gov |
| Ranidae | Brevinin-1, Esculentin-1, Esculentin-2, Palustrin-1, Palustrin-2, Ranacyclin, Ranatuerin-1, Ranatuerin-2, Temporin nih.gov |
| Alytidae | Alyteserin-1, Alyteserin-2 nih.gov |
| Bombinatoridae | Bombinin bicnirrh.res.in, Bombinin H6 nih.gov |
| Hylidae | Aurein, Caerin, Citropin, Uperin bicnirrh.res.in |
| Pipidae | Caerulein precursor fragment (CPF), Xenopsin precursor fragment (XPF) nih.gov |
Q & A
Q. What experimental protocols are recommended for synthesizing and characterizing Ascaphin-7?
this compound synthesis should follow solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry for optimal purity. Characterization requires tandem mass spectrometry (LC-MS/MS) for sequence validation and HPLC for purity assessment (>95%). Structural analysis via circular dichroism (CD) or nuclear magnetic resonance (NMR) is critical to confirm secondary structures (e.g., α-helical content) under physiological conditions .
Q. How should researchers design in vitro assays to evaluate this compound’s antimicrobial activity?
Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., polymyxin B) and negative controls (vehicle-only). Replicate experiments (n=3) to ensure statistical validity. Data should report MIC values with 95% confidence intervals .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity be resolved across studies?
Discrepancies often arise from variations in cell lines, assay conditions, or peptide concentrations. Adopt a standardized cytotoxicity protocol (e.g., MTT assay) using primary mammalian cells (e.g., HEK-293) and compare results under identical conditions (pH, serum content). Perform dose-response curves (0.1–100 µM) and use ANOVA with post-hoc tests to identify outliers. Meta-analysis of published IC₅₀ values can clarify trends .
Q. What computational strategies are effective for modeling this compound’s interaction with microbial membranes?
Molecular dynamics (MD) simulations using GROMACS or CHARMM can model peptide-lipid interactions. Input parameters must include:
Q. How can researchers optimize this compound’s pharmacokinetic profile for in vivo studies?
Employ pegylation or liposomal encapsulation to enhance serum stability. Use murine models to assess half-life (t₁/₂) via intravenous administration and LC-MS/MS for plasma concentration tracking. Compare bioavailability (AUC₀–24h) between modified and native peptides. Include negative controls (e.g., scrambled peptides) to isolate therapeutic effects .
Methodological Best Practices
- Reproducibility : Document all experimental conditions (e.g., buffer composition, temperature) in supplementary materials .
- Statistical Rigor : Report p-values, effect sizes, and confidence intervals; avoid ambiguous terms like "significant" without statistical backing .
- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines and obtain institutional ethics approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
